5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine
Overview
Description
"5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine" is a compound that belongs to the thiadiazole family, known for its significant chemical reactivity and potential for forming various chemical and physical properties through structural modifications.
Synthesis Analysis
The synthesis of thiadiazoles, including "5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine," often involves the cyclization of thiosemicarbazides or the reaction of appropriate dicarbonyl compounds with thiosemicarbazide. These methods yield thiadiazoles with diverse substituents, demonstrating the versatility of thiadiazole synthesis (Dani et al., 2013).
Molecular Structure Analysis
The molecular structure of thiadiazoles, including "5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine," has been elucidated through crystallography, revealing significant insights into their hydrogen bonding, crystalline structures, and the impact of substituents on their molecular configuration (Smith & Lynch, 2013).
Chemical Reactions and Properties
"5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine" undergoes various chemical reactions, including alkylation, acylation, and nitrosation, highlighting its reactivity and the ambident nucleophilic properties of the thiadiazole ring. These reactions often lead to the formation of thiadiazolines and other thiadiazole derivatives (Werber, Buccheri, & Gentile, 1977).
Physical Properties Analysis
The physical properties of thiadiazoles, including solubility, melting points, and crystalline structure, are influenced by their molecular structure and substitution patterns. Detailed crystallographic studies have provided insights into the solid-state arrangements and intermolecular interactions within these compounds (Zhang et al., 2011).
Chemical Properties Analysis
Thiadiazoles exhibit a wide range of chemical properties, including their ability to act as ligands in coordination chemistry, their redox characteristics, and their potential for hydrogen bonding. These properties are significantly influenced by the nature of the substituents on the thiadiazole ring (El-Emam et al., 2020).
Scientific Research Applications
Specific Scientific Field
The specific scientific field is Pharmaceutical Chemistry .
Comprehensive and Detailed Summary of the Application
The compound “5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine” has been synthesized and studied for its potential anticancer activity . This research involved the creation of ten new analogs of the compound, which were then characterized and tested for their anticancer properties .
Detailed Description of the Methods of Application or Experimental Procedures
The title compounds were prepared in three steps, starting from substituted anilines . After their synthesis, these compounds were characterized using spectroscopic techniques . The National Cancer Institute (NCI US) protocol was followed to test the compounds’ anticancer activity against nine panels of 58 cancer cell lines at a concentration of 10^−5 M .
Thorough Summary of the Results or Outcomes Obtained
Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines . The CNS cancer cell line SNB-75, which showed a percent growth inhibition (PGI) of 41.25 percent, was discovered to be the most sensitive cancer cell line to the tested compound .
Medical Imaging
Specific Scientific Field
The specific scientific field is Medical Imaging .
Comprehensive and Detailed Summary of the Application
A compound derived from a pyrazole backbone, similar to “5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine”, is being developed as a candidate for PET imaging . This compound, known as anle138b (3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole), is an inhibitor of α-synuclein and prion protein oligomerization .
Detailed Description of the Methods of Application or Experimental Procedures
The synthesis of this radiotracer is outlined in the referenced work . The compound is labeled with the radioactive isotope 18F, which allows it to be detected using positron emission tomography (PET) imaging .
Thorough Summary of the Results or Outcomes Obtained
The development of this compound as a PET imaging agent is still in progress, and the results of its use in imaging α-syn aggregates are not yet available .
PET Imaging
Specific Scientific Field
The specific scientific field is Medical Imaging .
Comprehensive and Detailed Summary of the Application
A compound derived from a pyrazole backbone, similar to “5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine”, is being developed as a candidate for PET imaging . This compound, known as anle138b (3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole), is an inhibitor of α-synuclein and prion protein oligomerization .
Detailed Description of the Methods of Application or Experimental Procedures
The synthesis of this radiotracer is outlined in the referenced work . The compound is labeled with the radioactive isotope 18F , which allows it to be detected using positron emission tomography (PET) imaging .
Thorough Summary of the Results or Outcomes Obtained
The development of this compound as a PET imaging agent is still in progress, and the results of its use in imaging α-syn aggregates are not yet available .
Safety And Hazards
Information on the compound’s toxicity, flammability, and other hazards would be gathered from safety data sheets and other resources.
Future Directions
This could involve discussing potential applications of the compound, areas for further research, and unanswered questions about its properties or behavior.
properties
IUPAC Name |
5-(3-bromophenyl)-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3S/c9-6-3-1-2-5(4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKBSBAYTFZMIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201267639 | |
Record name | 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201267639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
108656-65-1 | |
Record name | 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108656-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201267639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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